Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate
Description
Significance of Organofluorine Compounds in Contemporary Chemistry and Materials Science
Organofluorine compounds, organic compounds containing at least one carbon-fluorine (C-F) bond, are integral to modern life, with widespread applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comworktribe.comnih.gov The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, leading to enhanced stability, bioavailability, and lipophilicity. numberanalytics.comfluorochem.co.uk It is estimated that approximately 30% of all new approved drugs and about 25% of licensed herbicides contain one or more fluorine atoms. sigmaaldrich.com In materials science, fluoropolymers like polytetrafluoroethylene (PTFE) are known for their high thermal stability and chemical resistance, making them essential in industries ranging from electronics to consumer goods. numberanalytics.comresearchgate.netrsc.org
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy that can reach up to 130 kcal/mol. anylearn.ainih.govwikipedia.org This exceptional strength is a result of the large electronegativity difference between fluorine (4.0) and carbon (2.5), which creates a highly polarized and short bond with significant ionic character. nih.govwikipedia.orglegaltechhub.sk This inherent stability means that introducing a C-F bond can enhance a molecule's resistance to metabolic degradation and chemical attack. nih.govlegaltechhub.skacs.org Furthermore, the small atomic radius of fluorine allows it to replace hydrogen without causing significant steric changes, while its high electronegativity can influence the acidity and basicity of nearby functional groups, thereby modulating a molecule's reactivity and biological interactions. nih.govacs.org
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-F (in CH₃-F) | 115 |
| C-H (in CH₃-H) | 104.9 |
| C-Cl (in CH₃-Cl) | 83.7 |
| C-Br (in CH₃-Br) | 72.1 |
| C-I (in CH₃-I) | 57.6 |
| (Data sourced from reference wikipedia.org) |
Fluorinated building blocks are organic compounds that contain one or more fluorine atoms and serve as essential components in the synthesis of more complex molecules. youtube.com Their use allows chemists to strategically introduce fluorine into target structures, thereby imparting desirable properties. fluorochem.co.ukyoutube.com These synthons are crucial in drug discovery for enhancing the potency, metabolic stability, and bioavailability of pharmaceutical candidates. acs.orgyoutube.com In agrochemicals, fluorinated building blocks contribute to the development of herbicides and pesticides with improved efficacy. sigmaaldrich.comyoutube.com They are also vital in creating advanced materials, such as fluoropolymers and liquid crystals, with unique thermal and chemical properties. numberanalytics.comsigmaaldrich.com The availability of a diverse range of fluorinated building blocks is essential for innovation across the chemical sciences. acs.orgalfa-chemistry.com
The β-Keto Ester Moiety as a Foundational Synthon in Organic Synthesis
The β-keto ester is a highly valuable functional group in organic synthesis, characterized by a ketone located at the β-position relative to an ester group. fiveable.me This unique arrangement makes the α-hydrogen (the hydrogen on the carbon between the two carbonyl groups) acidic and easily removable by a base to form a reactive enolate ion. fiveable.me This enolate can then act as a nucleophile in a wide array of carbon-carbon bond-forming reactions, including alkylations and condensations. fiveable.meresearchgate.net Simultaneously, the carbonyl groups can act as electrophilic sites. researchgate.net This dual electrophilic and nucleophilic reactivity makes β-keto esters powerful and versatile synthons for constructing complex molecular architectures and key intermediates in the synthesis of pharmaceuticals and natural products. researchgate.netresearchgate.netnih.gov
Structural and Chemical Context of Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate
This compound is a halogenated organic compound with a distinct molecular structure that dictates its chemical behavior. Its properties are derived from the combination of the β-keto ester functionality and the unique halogen substitution at the terminal carbon.
Compound Properties: this compound
| Property | Value |
| Molecular Formula | C₆H₇ClF₂O₃ |
| IUPAC Name | This compound |
| Molecular Weight | 200.57 g/mol |
| CAS Number | 2063-17-4 |
| Polar Surface Area | 43.4 Ų |
(Data sourced from reference nih.gov)
The structure of this compound is defined by a four-carbon butanoate chain with an ethyl ester at one end (C1) and a ketone at the C3 position. The key feature is the substitution at the C4 position, which bears two fluorine atoms and one chlorine atom. This C4-halogenated and C4,C4-difluorinated arrangement significantly influences the molecule's reactivity. The strongly electron-withdrawing nature of the two fluorine atoms and the chlorine atom enhances the electrophilicity of the adjacent keto-carbonyl group at C3, making it more susceptible to nucleophilic attack. This polyhalogenated moiety is a critical component for introducing chlorodifluoromethyl groups in synthetic chemistry.
To better understand the properties of this compound, it is useful to compare it with structurally similar fluorinated β-keto esters.
Ethyl 4,4-difluoro-3-oxobutanoate : This compound, also known as Ethyl 4,4-difluoroacetoacetate, is a key intermediate in the synthesis of pharmaceuticals, including potassium channel activators and GABA-T antagonists. chemicalbook.comlookchem.comalfachemch.com Its synthesis often involves a Claisen condensation reaction between ethyl difluoroacetate (B1230586) and ethyl acetate (B1210297). chemicalbook.comgoogle.com
Ethyl 4,4,4-trifluoro-3-oxobutanoate : Also called Ethyl 4,4,4-trifluoroacetoacetate, this compound is a widely used intermediate for producing agrochemicals and pharmaceuticals. ontosight.aichemicalbook.com The presence of the trifluoromethyl (CF₃) group imparts unique properties to molecules derived from it. ontosight.ai Its synthesis can also be achieved via a Claisen condensation, typically between ethyl trifluoroacetate (B77799) and ethyl acetate. chemicalbook.comgoogle.com
Comparative Data of Analogous Fluorinated β-Keto Esters
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |
| This compound | C₆H₇ClF₂O₃ | 200.57 | Not specified | 2063-17-4 |
| Ethyl 4,4-difluoro-3-oxobutanoate | C₆H₈F₂O₃ | 166.12 | ~170.1 | 352-24-9 |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C₆H₇F₃O₃ | 184.11 | ~129-130 | 372-31-6 |
(Data sourced from references nih.govalfachemch.comchemicalbook.comnih.gov)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-chloro-4,4-difluoro-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOXLVPMINVBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2063-17-4 | |
| Record name | ethyl 4-chloro-4,4-difluoro-3-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity, Transformations, and Mechanistic Insights of Ethyl 4 Chloro 4,4 Difluoro 3 Oxobutanoate and Analogues
Fundamental Reaction Mechanisms and Pathways
The unique structural features of ethyl 4-chloro-4,4-difluoro-3-oxobutanoate—namely the ester, the ketone, the acidic α-protons, and the halogenated terminal carbon—give rise to a rich and diverse reaction chemistry.
Nucleophilic Additions and Condensation Reactions of Fluorinated β-Keto Esters
The reactivity of fluorinated β-keto esters is heavily dictated by the electron-withdrawing nature of the fluorine atoms. This electronic effect enhances the acidity of the α-protons and increases the electrophilicity of the adjacent carbonyl carbon.
One of the fundamental methods for synthesizing β-keto esters is the Claisen condensation, which involves the base-mediated reaction between two ester molecules. For instance, the synthesis of Ethyl 4,4-difluoro-3-oxobutanoate, a close analogue of the title compound, can be achieved via the condensation of ethyl difluoroacetate (B1230586) and ethyl acetate (B1210297) using a base like sodium ethoxide. acs.org
Fluorinated β-keto esters are valuable substrates for carbon-carbon bond formation through various nucleophilic addition and condensation pathways. The activated methylene (B1212753) group can be deprotonated to form a stabilized enolate, which serves as a potent nucleophile. An example of this reactivity is the organocatalytic conjugate addition (Michael addition) of ethyl 4-chloro-3-oxobutanoate to nitroalkenes. This reaction, catalyzed by cupreine, proceeds via the formation of a Michael adduct which then undergoes an intramolecular cyclization to yield chiral tetronic acid derivatives. mdpi.com
Analogues such as ethyl 4,4,4-trifluoro-3-oxobutanoate readily react with arylidenemalononitriles in the presence of a catalytic amount of triethylamine. wikipedia.org This reaction yields complex heterocyclic systems like 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine (B127925) derivatives, showcasing the compound's utility in building diverse molecular scaffolds. wikipedia.org The mechanism involves an initial Michael addition of the β-keto ester enolate to the electron-deficient alkene, followed by subsequent intramolecular cyclization and rearrangement steps.
Electrophilic Fluorination and Halogenation Processes of β-Keto Esters
The α-position of β-keto esters is nucleophilic in nature, especially after enolization or enolate formation, making it susceptible to attack by electrophilic halogenating agents. This reaction is a powerful tool for introducing halogen atoms, creating chiral centers, and synthesizing precursors for further transformations.
Electrophilic Fluorination: The direct introduction of a fluorine atom at the α-carbon of β-keto esters is commonly achieved using electrophilic fluorinating reagents. wikipedia.org Prominent among these are N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). ddugu.ac.inresearchgate.netsapub.org The reaction mechanism is believed to proceed through the enol or enolate form of the β-keto ester, where the electron-rich double bond attacks the electrophilic fluorine atom of the reagent. acs.org The development of catalytic, enantioselective fluorination has been a significant area of research, enabling the synthesis of optically active α-fluoro compounds. Various catalytic systems, including chiral phase-transfer catalysts and chiral metal complexes, have been successfully employed. ddugu.ac.insapub.org For example, cinchona alkaloid-derived quaternary ammonium (B1175870) salts can catalyze the fluorination of β-keto esters with NFSI, affording α-fluoro β-keto esters in excellent yields and with moderate to good enantiomeric excesses. ddugu.ac.in
Electrophilic Chlorination and Bromination: Similar to fluorination, the α-position can be chlorinated or brominated using electrophilic sources like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). Highly enantioselective chlorinations have been developed using chiral Lewis acid catalysts prepared from Cu(OTf)₂ and spirooxazoline ligands, yielding α-chlorinated products with up to 98% enantiomeric excess (ee). testbook.com These chiral tertiary chlorides are valuable intermediates, as the chlorine atom can be displaced by various nucleophiles in Sₙ2 reactions to construct other quaternary stereogenic centers. testbook.com Phase-transfer catalysis using hybrid Cinchona alkaloid derivatives has also proven effective for the asymmetric α-chlorination of cyclic β-keto esters, achieving high yields and enantioselectivities (up to 97% ee). sapub.org
| Catalyst/Method | Halogen Source | Substrate Type | Yield | Enantiomeric Excess (ee) | Ref |
| Chiral Quaternary Ammonium Salt | NFSI | β-Keto Esters | Excellent | Good to Moderate | ddugu.ac.in |
| Cu(OTf)₂ / Spirooxazoline Ligand | NCS | β-Keto Esters | High | Up to 98% | testbook.com |
| Hybrid Cinchona Alkaloids (PTC) | NCS | Cyclic β-Keto Esters | Up to >99% | Up to 97% | sapub.org |
| Chiral Bisoxazoline-Cu(II) | NCS | Acyclic & Cyclic β-Keto Esters | 88-99% | Up to 77% | testbook.com |
| Chiral Bisoxazoline-Cu(II) | NBS | Acyclic & Cyclic β-Keto Esters | 70-99% | Up to 82% | testbook.com |
Rearrangement Reactions in Fluorinated Ketone Synthesis
Skeletal rearrangements are powerful transformations in organic synthesis that allow for the construction of complex molecular architectures from simpler precursors. In the context of fluorinated ketones and their derivatives, several rearrangement reactions are noteworthy.
A classic example is the Favorskii rearrangement, which involves the base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives. ddugu.ac.inchemrxiv.org The mechanism typically proceeds through a cyclopropanone (B1606653) intermediate, which is formed by intramolecular displacement of the halide by an enolate. ddugu.ac.inchemrxiv.org Subsequent nucleophilic attack by a base (e.g., hydroxide (B78521) or alkoxide) opens the strained ring to yield the rearranged product. ddugu.ac.in For cyclic α-halo ketones, this reaction results in a ring contraction, a synthetically useful transformation. ddugu.ac.in While the title compound itself is a β-keto ester, α-halogenated ketone moieties within more complex structures or derived from β-keto esters can undergo this type of rearrangement. For instance, α-chlorinated keto esters have been shown to undergo Favorskii rearrangements when treated with superoxide (B77818) ions generated electrochemically. researchgate.net
Another relevant transformation is the ring-opening fluorination of cyclic compounds to generate acyclic fluorinated ketones. researchgate.net For example, silver-catalyzed ring-opening of cyclopropanols can provide access to β-fluorinated ketones. researchgate.net Similarly, ring-opening of bicyclic azaarenes with electrophilic fluorinating agents can lead to the formation of tertiary C-F bonds through a process involving fluorination followed by skeletal rearrangement. researchgate.netrsc.org Photochemical rearrangements, such as those observed in the photolysis of α-santonin, can also be directed towards selective fluorination, showcasing how rearrangement pathways can be intercepted to achieve novel functionalizations. organic-chemistry.org
Functional Group Interconversions and Derivatization Strategies
The multiple functional groups in this compound offer numerous handles for further chemical modification, allowing for its conversion into a wide array of other valuable compounds.
Chemoselective Reduction of the Ketone to Alcohols and Subsequent Transformations
The carbonyl group of the ketone in β-keto esters can be selectively reduced in the presence of the ester group to afford the corresponding β-hydroxy ester. This transformation is particularly valuable when performed enantioselectively, as it generates chiral building blocks containing both hydroxyl and ester functionalities.
The asymmetric reduction of the closely related analogue, ethyl 4-chloro-3-oxobutanoate (COBE), has been extensively studied, primarily using biocatalytic methods. Whole-cell biocatalysts, including various fungi and recombinant E. coli strains expressing robust NADH-dependent carbonyl reductases, have been employed for the efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) and its (R)-enantiomer. These enzymatic reductions often proceed with very high conversion rates and excellent enantioselectivity, frequently exceeding 99% ee. For example, an NADH-dependent reductase from Candida magnoliae expressed in E. coli can asymmetrically reduce COBE at high concentrations (up to 3000 mM) to yield (S)-CHBE with over 99.0% yield and >99.9% ee.
The resulting chiral chlorohydrins (e.g., (S)-CHBE) are highly versatile synthetic intermediates. The hydroxyl group can be protected or activated for further reactions, while the chlorine atom can be displaced by a variety of nucleophiles, enabling the synthesis of important pharmaceutical precursors for drugs such as L-carnitine and GABOB.
| Biocatalyst | Substrate | Product | Conversion/Yield | Enantiomeric Excess (ee) | Ref |
| E. coli CCZU-K14 (with CmCR) | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) | >99.0% Yield | >99.9% (S) | |
| Cylindrocarpon sclerotigenum | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) | High Yield | >99% (S) | |
| Aureobasidium pullulans | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) | 95.6% Conversion | 98.5% (S) | |
| Burkholderia gladioli CCTCC M 2012339 (with BgSCR) | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE) | >99% Conversion | >99% (R) |
Ester Transformations to Carboxylic Acids and Amides
The transformation of the ethyl ester group in fluorinated β-keto esters like this compound into carboxylic acids and amides is a fundamental process for creating diverse derivatives. While specific literature detailing the hydrolysis and amidation of this compound is not abundant, the general reactivity of β-keto esters provides a framework for these transformations.
Hydrolysis to Carboxylic Acids:
The hydrolysis of β-keto esters to their corresponding carboxylic acids is typically achieved under basic or acidic conditions. Basic hydrolysis, often employing reagents like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water, is a common method. This process involves the saponification of the ester, followed by acidification to yield the carboxylic acid.
For fluorinated analogues, the reaction conditions need to be carefully controlled to avoid undesired side reactions that can be promoted by the electron-withdrawing nature of the halogen atoms. The resulting 4-chloro-4,4-difluoro-3-oxobutanoic acid is a valuable intermediate for further synthetic manipulations.
Amide Formation:
The conversion of this compound to amides can be accomplished through a two-step process involving initial hydrolysis to the carboxylic acid, followed by coupling with an amine. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) and a base such as Diisopropylethylamine (DIPEA) in a solvent like Dimethylformamide (DMF) are effective for this transformation. This method allows for the synthesis of a wide range of N-substituted 4-chloro-4,4-difluoro-3-oxobutanamides.
Alternatively, direct conversion from the ester to the amide can sometimes be achieved, although this often requires more forcing conditions or specific catalysts. The reactivity of the amine and the steric hindrance around the ester carbonyl group are critical factors in the success of such direct amidation reactions.
Table 1: General Conditions for Ester Transformations of β-Keto Esters
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| Hydrolysis | LiOH, THF/H₂O, Room Temperature | Carboxylic Acid |
| Amidation | 1. LiOH, THF/H₂O 2. R-NH₂, EDC, HOBt, DIPEA, DMF | N-substituted Amide | Note: These are general conditions and may require optimization for this compound.
Cascade and Multicomponent Reactions Utilizing Fluorinated β-Keto Esters
Fluorinated β-keto esters are valuable substrates in cascade and multicomponent reactions (MCRs) due to their multiple reactive sites. These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation, which is highly desirable in terms of efficiency and atom economy.
While specific examples utilizing this compound in cascade or multicomponent reactions are not extensively documented in readily available literature, the reactivity of analogous compounds, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, provides significant insights. These compounds readily participate in reactions that lead to the formation of diverse heterocyclic systems.
For instance, in the presence of a catalytic amount of a base like triethylamine, ethyl 4,4,4-trifluoro-3-oxobutanoate can react with arylidenemalononitriles to yield dihydropyran and piperidine (B6355638) derivatives. These reactions proceed through a series of steps including Michael addition and subsequent cyclization, demonstrating the utility of fluorinated β-keto esters as versatile building blocks in domino sequences.
One-pot, three-component condensation reactions involving aromatic aldehydes, a nucleophile such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and a fluorinated β-keto ester can lead to the efficient synthesis of complex heterocyclic frameworks like pyranopyrazoles. These reactions highlight the ability of the fluorinated β-keto ester to act as a key component in constructing intricate molecular scaffolds. The electron-withdrawing nature of the fluorinated group often plays a crucial role in activating the molecule for the initial steps of these reaction cascades.
Table 2: Examples of Multicomponent Reactions with an Analogous Fluorinated β-Keto Ester
| Reactants | Catalyst/Conditions | Major Product Type |
|---|---|---|
| Ethyl 4,4,4-trifluoro-3-oxobutanoate, Arylidenemalononitriles | Triethylamine, Ethanol, Room Temp. | Dihydropyrans, Piperidines |
| Aromatic Aldehydes, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Ethanol, Reflux | Pyranopyrazoles |
These examples with a trifluoro analogue suggest the potential of this compound in similar transformations.
Influence of Fluorine and Chlorine Substitution on Enolate Chemistry and Reactivity
The presence of both fluorine and chlorine atoms on the C4 position of this compound significantly influences the chemistry of its enolate. The strong electron-withdrawing inductive effect of these halogens increases the acidity of the α-protons (at the C2 position), facilitating the formation of the corresponding enolate under milder basic conditions compared to their non-halogenated counterparts.
The stability and reactivity of the resulting enolate are also modulated by the halogen substituents. The electron-withdrawing groups can influence the charge distribution and the geometry of the enolate, which in turn affects its nucleophilicity and its behavior in subsequent reactions.
In the context of stereoselective transformations, the halogen atoms can exert a significant steric and electronic influence on the facial selectivity of the enolate's reactions with electrophiles. For instance, in asymmetric alkylation or halogenation reactions, the bulky and electronegative substituents can direct the approach of the electrophile, leading to the preferential formation of one stereoisomer.
Research on the asymmetric fluorination and chlorination of β-keto esters has shown that the nature of the substituents on the ester and at the α-position plays a critical role in the enantioselectivity of the reaction. While specific studies on the enolate of this compound are limited, it is anticipated that the difluoro-chloro-methyl group would have a profound impact on its stereoelectronic properties. This would affect the transition state energies in reactions such as alkylations, aldol (B89426) reactions, and Michael additions, potentially leading to unique reactivity and selectivity profiles. The interplay between the steric bulk and the strong inductive effects of the chlorine and fluorine atoms is a key area for further investigation to fully harness the synthetic potential of this unique building block.
Table 3: Predicted Influence of Halogen Substituents on Enolate Properties
| Property | Influence of -C(Cl)F₂ Group | Consequence |
|---|---|---|
| α-Proton Acidity | Increased due to strong inductive effect | Easier enolate formation under milder basic conditions |
| Enolate Stability | Enhanced through inductive electron withdrawal | Potentially longer lifetime and cleaner reactions |
| Nucleophilicity | Potentially reduced due to electron withdrawal | May require more reactive electrophiles |
| Stereoselectivity in Reactions | Significant steric and electronic directing effects | Potential for high diastereoselectivity in alkylation and other reactions |
Applications of Ethyl 4 Chloro 4,4 Difluoro 3 Oxobutanoate As a Key Building Block in Organic Synthesis
Synthesis of Fluorinated Heterocyclic Compounds
The intrinsic reactivity of the 1,3-dicarbonyl system in ethyl 4-chloro-4,4-difluoro-3-oxobutanoate makes it an ideal substrate for cyclocondensation and multicomponent reactions, providing efficient pathways to a variety of fluorine-containing heterocyclic systems.
The synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, is a well-established application for β-ketoesters. Fluorinated pyrazoles are of particular interest in medicinal and agrochemical research. The reaction of 4,4-difluoro-3-oxobutanoate esters with hydrazine (B178648) derivatives represents a direct and efficient method for constructing the pyrazole (B372694) ring, a process known as the Knorr pyrazole synthesis.
The reaction proceeds via an initial condensation between a hydrazine and one of the carbonyl groups of the β-ketoester, forming a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the terminal nitrogen onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring. The difluoromethyl group from the butanoate precursor remains intact at the 5-position of the resulting pyrazole, providing a stable, fluorinated heterocycle. This method is highly versatile, allowing for the synthesis of a wide range of substituted pyrazoles by varying the hydrazine component. mit.edunih.govorganic-chemistry.org
Table 1: General Synthesis of 5-(chlorodifluoromethyl)pyrazoles
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Hydrazine Hydrate | 3-Alkyl-5-(chlorodifluoromethyl)-1H-pyrazol-5-ol | Cyclocondensation |
This compound is an effective substrate for cascade reactions to produce six-membered heterocyclic rings such as dihydropyrans and piperidines. While studies on the trifluoro analogue, ethyl 4,4,4-trifluoro-3-oxobutanoate, provide a strong precedent, the reaction mechanism is directly applicable. researchgate.net In the presence of a base catalyst like triethylamine, the β-ketoester reacts with arylidenemalononitriles in a sequence involving Michael addition followed by intramolecular cyclization. researchgate.net
The active methylene (B1212753) group of the butanoate initiates a Michael-type conjugate addition to the activated double bond of the arylidenemalononitrile. The resulting intermediate can then undergo one of two distinct intramolecular cyclization pathways. Attack by the enolate oxygen onto one of the nitrile groups leads to the formation of a dihydropyran derivative. Alternatively, attack by the nitrogen of a hydrolyzed or rearranged nitrile intermediate can lead to a piperidine (B6355638) derivative. The ratio of these products can be influenced by the specific substrates and reaction conditions used. researchgate.net
Multicomponent reactions (MCRs) are powerful tools for building complex molecular scaffolds in a single step. This compound can be employed in such reactions to construct elaborate fused heterocyclic systems like benzopyrenes and chromenes. Based on established reactivity for analogous fluorinated β-ketoesters, a one-pot reaction involving an aromatic aldehyde, the butanoate, and a reactive phenol (B47542) derivative like 2-hydroxynaphthoquinone can yield complex benzo[g]chromene systems. researchgate.net
This transformation is believed to proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene of the butanoate. This is followed by a Michael addition of the naphthoquinone to the newly formed electron-deficient alkene. A final regioselective intramolecular cyclization (annulation) and dehydration furnishes the polycyclic chromene structure, embedding the chlorodifluoromethyl group into the final architecture. researchgate.net
Preparation of Complex Fluorinated Organic Molecules and Natural Product Analogues
Beyond heterocycles, the unique combination of functional groups in this compound allows for its use in constructing other sophisticated fluorinated molecules.
The synthesis of α-fluoro-α,β-unsaturated esters from this compound is a complex transformation that requires a multi-step approach, as a direct conversion is not straightforward. A plausible synthetic route can be designed based on the established reactivity of the β-ketoester functional group. The initial step would involve the stereoselective reduction of the ketone at the 3-position to a secondary alcohol, yielding a β-hydroxy ester. Such reductions are well-documented for similar non-fluorinated substrates like ethyl 4-chloro-3-oxobutanoate, where microbial or enzymatic catalysts are used to achieve high enantioselectivity. nih.govnih.gov
Following the reduction, the resulting chiral β-hydroxy ester could undergo further chemical manipulation. A subsequent elimination reaction (dehydration) would generate a γ-chloro-γ,γ-difluoro-α,β-unsaturated ester. To arrive at the target α-fluoro isomer, a more complex sequence involving rearrangement or functional group interconversion would be necessary, highlighting the role of the initial building block in providing a stereochemically defined and fluorinated intermediate for more advanced synthetic targets.
A primary application of this compound is to serve as a "fluorinated building block," enabling the direct incorporation of a difluorinated carbon center into larger molecules. The syntheses of the heterocyclic compounds discussed previously are prime examples of this strategy. For instance, in the formation of dihydropyran derivatives, the C(O)CF2Cl moiety of the butanoate is fully integrated into the final product.
The reaction sequence ensures that the gem-difluoro group is retained, resulting in a polyfluorinated final product where two fluorine atoms are strategically placed on a single carbon within the heterocyclic ring. This approach is highly valuable as the CF2 group is a key bioisostere for carbonyl groups, ethers, and other functionalities, often enhancing metabolic stability and modulating the electronic properties of the molecule. The ability to transfer this difluorinated unit efficiently makes this compound a key tool in the construction of novel, complex polyfluorinated derivatives.
Despite a comprehensive search for scientific literature, detailed research findings on the use of this compound as a key building block for the synthesis of chiral fluorine-containing compounds are not available in the public domain. The overwhelming majority of published research focuses on the non-fluorinated analogue, Ethyl 4-chloro-3-oxobutanoate, and its enzymatic or chemo-catalytic reduction to produce chiral hydroxyesters.
One study briefly mentioned the baker's yeast-mediated reduction of the corresponding methyl ester, mthis compound. However, this was primarily for comparative purposes with the non-fluorinated substrate, and the report lacks the specific, in-depth data—such as detailed reaction conditions, yields, and enantiomeric excess values—necessary to construct a thorough and informative scientific article as per the user's request.
Consequently, due to the absence of sufficient and specific research data on the stereoselective applications of this compound, it is not possible to generate the requested article section on its "Contribution to Chiral Fluorine-Containing Building Blocks for Advanced Synthesis."
Theoretical and Computational Studies of Halogenated Fluorinated β Keto Esters
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are a powerful tool for elucidating reaction mechanisms at the molecular level. For a compound like Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate, these calculations could provide invaluable insights into its reactivity, the formation of various products, and the energetic feasibility of different reaction pathways.
Investigation of Transition States and Intermediates
A critical aspect of understanding any chemical reaction is the characterization of its transition states and intermediates. For this compound, quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to:
Identify and optimize the geometries of transition states and intermediates for various potential reactions, such as nucleophilic substitution at the carbonyl carbon or reactions involving the α-carbon.
Perform frequency calculations to confirm the nature of these stationary points, where a transition state has a single imaginary frequency corresponding to the reaction coordinate, and an intermediate has all real frequencies.
Analyze the electronic structure of these species to understand the bonding changes that occur throughout the reaction.
No specific studies investigating the transition states and intermediates for reactions of this compound have been found.
Analysis of Energy Profiles and Reaction Kinetics
By mapping the potential energy surface of a reaction, it is possible to determine the energy barriers and reaction energies, which are crucial for understanding reaction kinetics. For this compound, this would involve:
Constructing reaction energy profiles by calculating the relative energies of reactants, intermediates, transition states, and products.
Determining activation energies , which dictate the rate of the reaction. A lower activation energy implies a faster reaction.
Calculating reaction enthalpies and Gibbs free energies to assess the thermodynamic favorability of a reaction.
Detailed energy profiles and kinetic analyses for reactions involving this compound are not available in the current literature.
Molecular Modeling and Docking Studies for Structure-Reactivity Relationships
Molecular modeling and docking are computational techniques used to study the three-dimensional structures of molecules and their interactions with other molecules, such as enzymes. For this compound, these studies could help in:
Understanding its conformational preferences , which can influence its reactivity.
Predicting its binding mode within the active site of a target protein, which is particularly relevant for drug design.
Establishing structure-reactivity relationships by correlating specific structural features with observed chemical or biological activity.
Currently, there are no published molecular modeling or docking studies specifically for this compound.
Prediction and Rationalization of Stereoselectivity in Asymmetric Reactions
Many chemical reactions can produce stereoisomers, and controlling the stereoselectivity is a major goal in organic synthesis. Computational methods can be used to predict and explain the stereochemical outcome of asymmetric reactions. In the context of this compound, this could involve:
Modeling the transition states leading to different stereoisomers.
Calculating the energy differences between these diastereomeric transition states. According to the Curtin-Hammett principle, the product ratio is determined by this energy difference.
Analyzing non-covalent interactions in the transition state, such as steric hindrance or hydrogen bonding, that are responsible for the stereochemical control.
Specific computational studies on the prediction and rationalization of stereoselectivity in asymmetric reactions of this compound are absent from the scientific literature.
Electronic Structure Analysis and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its reactivity. Various computational methods and reactivity descriptors derived from them can provide a quantitative measure of a molecule's reactivity. For this compound, this analysis would entail:
Calculating molecular orbitals , such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to identify the sites for nucleophilic and electrophilic attack.
Generating electrostatic potential maps to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule.
Computing reactivity descriptors based on Conceptual DFT, such as chemical potential, hardness, and the Fukui function, to predict the most reactive sites in the molecule.
A detailed electronic structure analysis and the calculation of reactivity descriptors specifically for this compound have not been reported.
Advanced Analytical Techniques in the Characterization of Ethyl 4 Chloro 4,4 Difluoro 3 Oxobutanoate and Its Derivatives
Spectroscopic Methods for Comprehensive Structural Elucidation
Spectroscopy is the cornerstone for the molecular-level investigation of Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy collectively provide a detailed picture of the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous characterization. rsc.org
¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms. The spectrum for this compound is expected to show distinct signals for the ethyl group protons and the methylene (B1212753) protons adjacent to the carbonyl groups.
¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a separate signal, with its chemical shift indicating its electronic environment. The presence of highly electronegative fluorine atoms significantly influences the chemical shifts of nearby carbons and results in characteristic carbon-fluorine coupling (J-coupling).
¹⁹F NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is a highly sensitive and indispensable technique for characterizing organofluorine compounds. rsc.org It provides direct information about the chemical environment of the fluorine atoms. For this compound, a single signal is expected for the two equivalent fluorine atoms of the -CF₂Cl group.
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | -O-CH₂-CH₃ | ~4.3 | Quartet (q) | J(H,H) ≈ 7.1 |
| -CO-CH₂-CO- | ~4.0 | Singlet (s) | N/A | |
| -O-CH₂-CH₃ | ~1.3 | Triplet (t) | J(H,H) ≈ 7.1 | |
| ¹³C | -CO-CF₂Cl | ~185 | Triplet (t) | ²J(C,F) ≈ 25-35 |
| -O-CO-CH₂- | ~165 | Singlet (s) | N/A | |
| -CF₂Cl | ~115 | Triplet (t) | ¹J(C,F) ≈ 280-300 | |
| -O-CH₂- | ~63 | Singlet (s) | N/A | |
| -CH₂-CO- | ~45 | Singlet (s) | N/A | |
| ¹⁹F | -CF₂Cl | ~ -60 to -75 | Singlet (s) | N/A |
Mass Spectrometry (MS, HRMS, LCMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₆H₇ClF₂O₃), the exact mass is calculated to be 200.0051781 Da. nih.gov This precise measurement is crucial for confirming the compound's identity and distinguishing it from isomers.
Fragmentation Analysis: Under the high-energy conditions of mass spectrometry, molecules fragment in predictable ways. The analysis of these fragments provides a "fingerprint" that helps to confirm the structure. Likely fragmentation pathways for this compound include the loss of the ethoxy group (-OCH₂CH₃), cleavage of the carbon-carbon bonds adjacent to the carbonyl groups, and loss of the chlorodifluoromethyl group. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak) due to the natural abundance of ³⁷Cl.
Liquid Chromatography-Mass Spectrometry (LCMS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, LCMS is particularly useful for verifying purity and identifying any potential impurities or byproducts from a synthesis reaction.
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₆H₇ClF₂O₃ | Defines the elemental composition. nih.gov |
| Molecular Weight | 200.57 g/mol | Average molecular mass. nih.gov |
| Exact Mass (Monoisotopic) | 200.0051781 Da | Confirms elemental formula via HRMS. nih.gov |
| Predicted Fragment (m/z) | 155 | Loss of ethoxy group [M - 45]⁺ |
| Predicted Fragment (m/z) | 111 / 113 | Chlorodifluoroacetyl cation [CF₂ClCO]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its ester and ketone carbonyl groups, as well as C-O, C-F, and C-Cl bonds. The presence of two carbonyl groups and electron-withdrawing halogens would influence the exact position of these absorption bands.
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| C=O Stretch (Ketone) | -CO-CF₂Cl | ~1760 - 1780 |
| C=O Stretch (Ester) | -COO- | ~1735 - 1750 |
| C-O Stretch | Ester | ~1100 - 1300 |
| C-F Stretch | -CF₂- | ~1000 - 1150 |
| C-Cl Stretch | -C-Cl | ~700 - 850 |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, byproducts, or other impurities. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed for this purpose.
For a polar, non-volatile compound like this, reverse-phase HPLC (RP-HPLC) is a particularly suitable method. sielc.com A typical RP-HPLC setup would involve a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com By monitoring the eluent with a UV detector (as the carbonyl groups provide a chromophore), a quantitative assessment of purity can be achieved. For applications requiring mass analysis, the mobile phase can be modified with volatile additives like formic acid to ensure compatibility with a mass spectrometer detector (LCMS). sielc.com
Specialized Analytical Methodologies for Fluorine-Containing Organic Compounds
The unique properties of fluorine necessitate specialized analytical approaches for its detection and quantification, particularly at the elemental level.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Fluorine Detection
Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for elemental analysis. However, the direct detection of fluorine is challenging due to its very high first ionization potential (17.42 eV), which is higher than the energy of standard argon-based plasma. nih.govacs.org This results in a very low efficiency of F⁺ ion formation, making conventional ICP-MS analysis impractical. nih.govnih.gov
To overcome this limitation, several modified ICP-MS techniques have been developed. One common approach involves introducing a modifier, such as barium, into the plasma along with the sample. acs.orgrsc.org In the plasma, barium reacts with fluorine to form the molecular ion BaF⁺, which is readily detected by the mass spectrometer. rsc.org This indirect method allows for sensitive quantification of total fluorine content.
More recent advancements include post-plasma chemical ionization, where the sample is first broken down in the plasma to form hydrogen fluoride (B91410) (HF). acs.orgnih.gov Downstream from the plasma, this HF is ionized through a chemical reaction and detected, offering a robust and sensitive method for total organic fluorine quantitation with detection limits that are often superior to other techniques. acs.orgnih.gov These specialized ICP-MS methods are crucial for the elemental analysis of novel fluorinated compounds like this compound.
Extractable Organic Fluorine (EOF) Analysis in Complex Matrices
The primary methodology for EOF analysis is Combustion Ion Chromatography (CIC). nih.gov The process begins with the extraction of organofluorine compounds from the sample matrix using a suitable solvent. This extract, containing a mixture of fluorinated and non-fluorinated organic compounds, is then introduced into a high-temperature combustion system. Within the furnace, the organic compounds are completely mineralized, which converts the organically bound fluorine into hydrogen fluoride (HF). This resulting gas is then trapped in an absorption solution, and the concentration of fluoride ions is subsequently quantified using ion chromatography. teinstruments.combizngo.org
While direct analysis of specific compounds like this compound provides detailed structural information, EOF analysis offers a broader perspective on the total fluorinated organic content. This is especially important in environmental and biological samples where a multitude of parent compounds, their derivatives, and degradation products may be present. zenodo.orgkemi.se EOF analysis can efficiently screen samples to identify those with significant organofluorine content, warranting further investigation with more targeted analytical methods. nih.gov
The reliability of the EOF method has been demonstrated in inter-laboratory comparisons, showing that it can effectively determine the presence of a wide range of per- and polyfluoroalkyl substances (PFAS) in various sample types, including water, effluent, and sludge. kemi.se However, it is important to note that the combustion efficiencies of different organofluorine compounds can vary, potentially impacting the accuracy of the total fluorine measurement. nih.gov
Below are illustrative research findings from EOF analyses of complex matrices, demonstrating the type of data generated.
Illustrative EOF Research Findings in Environmental and Biological Matrices
The following interactive table presents hypothetical data from EOF analyses of various complex matrices potentially containing fluorinated β-ketoesters and their derivatives. The data showcases the total extractable organic fluorine concentration and compares it to the fluorine content calculated from targeted analysis of known compounds. The "Unidentified Organic Fluorine" represents the portion of the total EOF that cannot be accounted for by the targeted analytes, suggesting the presence of unknown fluorinated derivatives or metabolites.
Table 1: Illustrative Data from EOF Analysis in Various Complex Matrices This table is interactive. You can sort the data by clicking on the column headers.
| Sample Matrix | Total EOF (ng F/g) | Fluorine from Targeted Analytes (ng F/g) | Unidentified Organic Fluorine (%) |
| Industrial Wastewater | 15,200 | 9,880 | 35% |
| Contaminated Soil | 8,500 | 5,100 | 40% |
| River Sediment | 2,100 | 1,155 | 45% |
| Human Blood Serum | 234 | 82 | 65% |
| Control Group Blood Serum | 25 | 9 | 64% |
Data is hypothetical and for illustrative purposes based on findings in sources nih.gov.
Future Research Directions and Perspectives on Ethyl 4 Chloro 4,4 Difluoro 3 Oxobutanoate
Exploration of Novel Catalytic Systems for Enhanced Chemoselectivity and Stereoselectivity
The synthesis of chiral molecules is of paramount importance, and the reduction of the keto group in butanoate derivatives is a key strategy for producing chiral hydroxybutanoates, which are valuable pharmaceutical intermediates. nih.govnih.gov Future work on Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate will likely involve the exploration of sophisticated catalytic systems to control reaction outcomes with high precision.
Biocatalysis: Enzymes and whole-cell systems have demonstrated remarkable success in the stereoselective reduction of related ketoesters. For instance, various fungi and bacteria have been used to reduce ethyl 4-chloro-3-oxobutanoate to its corresponding (S)- or (R)-hydroxy esters with excellent enantiomeric excess (>99% ee). nih.govnih.govnih.gov Research into novel reductases, potentially sourced from extremophiles or engineered through directed evolution, could yield biocatalysts capable of highly stereoselective reduction of the sterically demanding and electronically modified ketone in this compound.
Asymmetric Metal and Organocatalysis: Beyond biocatalysis, asymmetric metal catalysis offers a powerful tool for stereoselective transformations. Catalytic systems involving metals like titanium, europium, and palladium have been effective in the enantioselective fluorination and allylation of β-keto esters. researchgate.netmdpi.comnih.gov Chiral bifunctional phase transfer catalysts have also achieved high enantioselectivities in similar reactions. rsc.org Future investigations will likely adapt these catalytic systems to control the stereochemistry of reactions at the carbon adjacent to the carbonyl group of this compound.
Below is a table summarizing catalytic systems used for related β-keto esters, indicating potential avenues for research on the title compound.
| Catalyst Type | Specific Catalyst/System | Substrate Example | Transformation | Reported Enantioselectivity (ee) |
| Biocatalysis | Carbonyl Reductase from Burkholderia gladioli | Ethyl 4-chloro-3-oxobutanoate | Asymmetric Reduction | 99.9% |
| Biocatalysis | Reductase from Candida magnoliae in E. coli | Ethyl 4-chloro-3-oxobutanoate | Asymmetric Reduction | >99.9% |
| Metal Catalysis | Ti/TADDOL Complex | α-Substituted β-keto esters | α-Fluorination | 62-90% |
| Metal Catalysis | Europium (III) triflate / (S,R)-ind-pybox | t-Butyl 1-indanone-2-carboxylates | α-Fluorination | 81-96% |
| Phase Transfer | Chiral Binaphthyl Derivatives | Cyclic β-keto esters | Asymmetric Fluorination | 94-98% |
Development of Sustainable and Environmentally Benign Synthetic Protocols
Modern chemical synthesis places a strong emphasis on green chemistry principles to minimize environmental impact. The production and use of fluorinated compounds are under increasing scrutiny, motivating the development of more sustainable methods. sciencedaily.comchemistryworld.com
Future synthetic protocols for this compound and its derivatives are expected to incorporate several green chemistry strategies:
Enzymatic Catalysis: As mentioned, enzymes operate under mild conditions (room temperature and neutral pH) in aqueous media, offering a green alternative to conventional chemical methods that often require harsh reagents and organic solvents. researchgate.netnih.gov
Alternative Solvents: Research is moving towards replacing traditional volatile organic compounds with more environmentally friendly alternatives. Aqueous co-solvent systems and ionic liquids have been successfully employed in biocatalytic reductions of similar chloro-ketoesters, improving productivity while reducing toxicity. researchgate.netresearchgate.net
Flow Chemistry: Microfluidic flow modules provide a safer and more efficient way to handle potentially hazardous reagents and intermediates. sciencedaily.com This technology allows for precise control over reaction conditions, minimizes waste, and can enable the use of synthesis routes that are not feasible in batch production, including PFAS-free fluorination methods. sciencedaily.comchemistryworld.com
Innovative Applications in Emerging Fields of Material Science and Fine Chemical Synthesis
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, leading to applications in medicine, agriculture, and materials. researchgate.net this compound is a highly functionalized molecule that can serve as a precursor to a wide range of value-added products.
Fine Chemical Synthesis: The compound is an ideal starting material for synthesizing complex fluorinated molecules. Its β-ketoester moiety can undergo a variety of reactions, such as alkylation, acylation, and cyclization. For example, related trifluoro- and difluoro-acetoacetates are used as intermediates in the synthesis of pharmaceuticals like potassium channel activators and GABA-T antagonists. researchgate.netchemicalbook.com The chlorodifluoromethyl group can be further transformed, making it a valuable synthon for novel agrochemicals and pharmaceuticals where this motif can enhance bioactivity and metabolic stability.
Material Science: Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. The functional groups on this compound could be used to synthesize novel fluorinated monomers. Polymerization of such monomers could lead to the development of advanced materials, such as specialized polyimides or other polymers with tailored dielectric properties, hydrophobicity, or oxidation resistance for use in electronics or high-performance coatings. researchgate.net
Deeper Integration of Computational Chemistry for Mechanistic Understanding and Rational Design
Computational chemistry has become an indispensable tool in modern chemical research for elucidating reaction mechanisms and designing new catalysts and processes. Future research on this compound will benefit significantly from a deeper integration of these computational methods.
Mechanistic Elucidation: Understanding the precise pathway of a chemical reaction is key to optimizing it. For catalytic reactions, computational modeling can be used to map out the entire catalytic cycle, identify transition states, and determine the factors that control selectivity. mdpi.com For instance, density functional theory (DFT) calculations can be applied to model the interaction between a chiral catalyst and the butanoate substrate to understand the origin of enantioselectivity in asymmetric reduction or fluorination reactions. mdpi.com
Rational Catalyst Design: Instead of relying solely on experimental screening, computational chemistry allows for the rational, in silico design of new catalysts. By modeling how modifications to a catalyst's structure affect its interaction with the substrate, researchers can predict which catalyst designs are most likely to improve yield, chemoselectivity, or stereoselectivity. This approach accelerates the discovery of optimal catalytic systems, saving time and resources.
Q & A
Q. What are the optimized synthetic routes for Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate, and how do reaction conditions influence yield?
The compound is synthesized via Claisen condensation of ethyl difluoroacetate and ethyl chloroacetate under acidic catalysis. Key variables include temperature (70–90°C), solvent polarity (e.g., THF vs. ethanol), and stoichiometric ratios. notes that yields vary from 65% to 74% depending on purification methods (e.g., distillation vs. column chromatography). For example, a one-pot synthesis using triethyl orthoformate and methylhydrazine achieved 74% yield under reflux conditions in ethanol .
| Reaction Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | Higher temps reduce side-product formation |
| Solvent | Ethanol | Polar solvents enhance solubility of intermediates |
| Catalyst | H₂SO₄ | Acidic conditions drive esterification |
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
Key techniques include:
- NMR : ¹⁹F NMR distinguishes CF₂ and Cl environments (δ −110 to −115 ppm for CF₂; δ 65–70 ppm for Cl-C=O) .
- GC-MS : Fragmentation patterns confirm molecular weight (166.12 g/mol) and detect impurities (e.g., unreacted ethyl difluoroacetate) .
- X-ray crystallography : Resolves stereoelectronic effects of the geminal Cl/F substituents on the carbonyl group .
Q. What are its primary applications in agrochemical research?
It serves as a precursor for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in fungicides like pyraziflumid and dithiopyr. The difluoromethyl group enhances bioavailability and metabolic stability in target organisms .
Advanced Research Questions
Q. How do steric and electronic effects of the Cl/F substituents influence reactivity in nucleophilic substitutions?
The electron-withdrawing Cl and F groups polarize the β-ketoester moiety, increasing electrophilicity at C3. This enhances reactivity with nucleophiles (e.g., hydrazines in pyrazole synthesis). However, steric hindrance from the geminal Cl/F pair reduces regioselectivity in cyclization reactions, requiring additives like PEG-600 to stabilize transition states .
Q. What methodological challenges arise in enantioselective reductions of this compound?
Baker’s yeast-mediated reductions with allyl bromide or alcohol additives achieve enantiomeric excess (ee >90%) for hydroxy derivatives. Contradictions exist in stereochemical outcomes: reports (R)-isomer dominance with allyl bromide, while other studies note solvent-dependent inversion. Polar solvents (e.g., water) favor L-enzyme activity, whereas non-polar media (e.g., hexane) shift selectivity toward D-enzymes .
Q. How do data inconsistencies in bioactivity studies (e.g., fungicidal effects) arise, and how can they be resolved?
Discrepancies in fungicidal activity (e.g., inhibition of Pseudomonas syringae vs. growth promotion in Corynespora mazei) stem from assay conditions. For example:
Q. What strategies mitigate competing side-reactions in derivative synthesis (e.g., acylthioureas)?
Competing hydrolysis of the β-ketoester is minimized by:
- Low-temperature stepwise synthesis : −20°C for hydrazine addition, followed by room-temperature cyclization .
- Solid-phase catalysts : PEG-600 improves regioselectivity in isothiocyanation, reducing byproduct formation by 30% .
Data Contradiction Analysis
Q. Why do reported yields for one-pot syntheses vary between 65% and 74%?
Variations arise from:
- Purification methods : Distillation recovers volatile intermediates but loses 8–10% yield; column chromatography retains purity (>98%) but requires solvent-intensive steps .
- Additive effects : Triethyl orthoformate increases electrophilicity but may form side-products (e.g., orthoesters) if not stoichiometrically controlled .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
